molecular formula C13H19NO B13901104 2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol

2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol

Cat. No.: B13901104
M. Wt: 205.30 g/mol
InChI Key: YZJNYLPZFZQWRW-UHFFFAOYSA-N
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Description

2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol is a chemical compound with a complex structure that includes a cyclopropyl ring, a benzyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol typically involves multiple steps. One common method starts with the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with formaldehyde in the presence of formic acid at temperatures between 70-80°C to yield N-benzyl-N-methyl ethanolamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction could produce various amines.

Scientific Research Applications

2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylaminoethanol: This compound has a similar structure but lacks the cyclopropyl ring.

    N-Benzylethanolamine: Another related compound with a simpler structure.

Uniqueness

2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-[1-[benzyl(methyl)amino]cyclopropyl]ethanol

InChI

InChI=1S/C13H19NO/c1-14(13(7-8-13)9-10-15)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3

InChI Key

YZJNYLPZFZQWRW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CC2)CCO

Origin of Product

United States

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